az12253801

Description

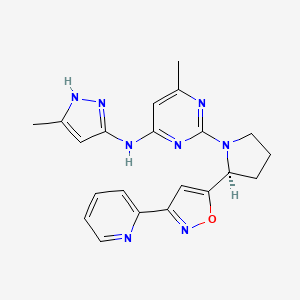

Structure

2D Structure

3D Structure

Properties

CAS No. |

851432-37-6 |

|---|---|

Molecular Formula |

C21H22N8O |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine |

InChI |

InChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1 |

InChI Key |

KHGNDLZELXNRQC-KRWDZBQOSA-N |

SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC[C@H]3C4=CC(=NO4)C5=CC=CC=N5 |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZ 12253801 AZ-12253801 AZ12253801 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of AZ12253801

Notice: Publicly available scientific literature and pharmacological databases do not contain information regarding a compound with the designation "AZ12253801". This identifier may correspond to an internal code for a compound that has not yet been publicly disclosed.

Consequently, a detailed technical guide on the mechanism of action, quantitative data, and experimental protocols for this compound cannot be provided at this time. The following information is based on the general knowledge of the P2Y13 receptor, a potential target of interest in drug discovery, which was explored during the initial investigation.

The P2Y13 Receptor: A Potential Target

The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[1][2][3] It is a member of the P2Y family of purinergic receptors, which are involved in a wide range of physiological processes. The P2Y13 receptor, in particular, has been implicated in:

-

Metabolism: Regulation of cholesterol and glucose metabolism.[2]

-

Bone Homeostasis: Influence on bone formation and resorption.

-

Central Nervous System: Roles in pain transmission and neuroprotection.[2]

-

Immune Response: Modulation of inflammatory responses.

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[1] Activation of the receptor by an agonist, such as ADP, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

However, the signaling of the P2Y13 receptor is versatile and can also involve other pathways:

-

Gαq Coupling: In some cellular contexts, the P2Y13 receptor can couple to Gαq, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

-

MAPK/ERK Pathway: Activation of the P2Y13 receptor can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and growth, can also be modulated by P2Y13 receptor activation.[2]

Below is a generalized diagram of the primary P2Y13 receptor signaling pathway.

Caption: Canonical P2Y13 receptor signaling pathway via Gαi coupling.

Experimental Protocols for Studying P2Y13 Receptor Activity

To characterize the mechanism of action of a compound like this compound targeting the P2Y13 receptor, a series of in vitro and in vivo experiments would be necessary. The following are examples of standard experimental protocols used in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound to the P2Y13 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells heterologously expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubation: The membranes are incubated with a radiolabeled ligand that has a known high affinity for the P2Y13 receptor (e.g., [³³P]2MeSADP).[1]

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of a test compound at the P2Y13 receptor.

1. cAMP Accumulation Assay: Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human P2Y13 receptor are cultured.[1]

-

Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Treatment: The cells are then treated with a known P2Y13 agonist (e.g., ADP or 2MeSADP) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: The data are plotted to determine the effect of the test compound on agonist-induced inhibition of cAMP accumulation.

2. Calcium Mobilization Assay: Methodology:

-

Cell Culture: Cells co-expressing the P2Y13 receptor and a promiscuous G protein like Gα16 are used to redirect the Gαi signal to a Gαq pathway, enabling calcium measurements.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with a P2Y13 agonist in the presence of the test compound.

-

Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The fluorescence intensity data are used to determine the potency and efficacy of the test compound.

The diagram below illustrates a general workflow for characterizing a novel compound targeting a GPCR.

References

An In-depth Technical Guide to the P2X7 Receptor Antagonist AZ11645373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ11645373, a potent and selective antagonist of the P2X7 receptor. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes relevant biological pathways and workflows.

Introduction to the P2X7 Receptor and AZ11645373

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in other tissues. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers a cascade of downstream signaling events. These include rapid cation fluxes, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in cases of prolonged activation, the formation of a large, non-selective pore that can lead to cell death. Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory, neurological, and musculoskeletal disorders.

AZ11645373 is a selective antagonist of the human P2X7 receptor developed by AstraZeneca. It has been instrumental as a research tool to probe the physiological and pathological roles of the P2X7 receptor.

Mechanism of Action

AZ11645373 acts as a non-competitive, allosteric antagonist of the human P2X7 receptor. This means it does not directly compete with ATP for its binding site but instead binds to a distinct site on the receptor, inducing a conformational change that prevents channel opening and subsequent downstream signaling.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of AZ11645373 across various assays and species.

Table 1: In Vitro Potency of AZ11645373 at the Human P2X7 Receptor

| Assay Type | Agonist | Cell Type | Potency (KB/IC50) |

| Membrane Current Inhibition | BzATP | HEK cells | 5 - 20 nM (KB) |

| Calcium Influx Inhibition | BzATP | HEK cells | 15 nM (KB) |

| YO-PRO-1 Uptake Inhibition | BzATP | HEK cells | Not significantly different from membrane current/calcium influx KB |

| IL-1β Release Inhibition | ATP | LPS-activated THP-1 cells | 90 nM (IC50), 92 nM (KB)[1] |

Table 2: Species Selectivity of AZ11645373

| Species | Receptor | Potency |

| Human | P2X7 | High (nM range) |

| Rat | P2X7 | >500-fold less effective than at human P2X7 |

Table 3: Selectivity of AZ11645373 for other P2X Receptor Subtypes

| P2X Subtype | Species | Activity |

| P2X1 | Human | No agonist or antagonist action up to 10 µM |

| P2X2 | Rat | No agonist or antagonist action up to 10 µM |

| P2X3 | Human | No agonist or antagonist action up to 10 µM |

| P2X2/3 | Rat | No agonist or antagonist action up to 10 µM |

| P2X4 | Human | No agonist or antagonist action up to 10 µM |

| P2X5 | Human | No agonist or antagonist action up to 10 µM |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists are provided below.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.

Principle: YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane. Upon prolonged activation of the P2X7 receptor and subsequent pore formation, YO-PRO-1 can enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.

Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of AZ11645373 or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Dye and Agonist Addition: Add a solution containing YO-PRO-1 dye and a P2X7 receptor agonist (e.g., BzATP) to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. Continue to measure at regular intervals to obtain kinetic data.

-

Data Analysis: Plot the fluorescence intensity against the antagonist concentration to determine the IC50 value.

Calcium Influx Assay

This assay measures the initial ion channel function of the P2X7 receptor.

Principle: Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium. This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.

Protocol:

-

Cell Culture and Dye Loading: Culture cells expressing the P2X7 receptor and load them with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the dye-loaded cells with AZ11645373 or vehicle control.

-

Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate calcium influx.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a flow cytometer.

-

Data Analysis: Quantify the peak fluorescence response and calculate the inhibitory effect of AZ11645373 to determine its KB or IC50 value.

IL-1β Release Assay

This assay measures a key downstream inflammatory consequence of P2X7 receptor activation.

Principle: In immune cells like monocytes or macrophages, P2X7 receptor activation is a critical signal for the processing and release of mature IL-1β.

Protocol:

-

Cell Priming: Prime human monocytic THP-1 cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

Compound Incubation: Pre-incubate the primed cells with AZ11645373 or vehicle control.

-

Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist (e.g., ATP) to trigger IL-1β release.

-

Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by AZ11645373 and calculate the IC50 value.

Visualizations

The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for antagonist characterization.

References

Unveiling the Biological Activity of AZ12253801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Biological Activity: Targeting the IGF-1R Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of IGF-1R, a transmembrane receptor tyrosine kinase crucial for cellular growth, proliferation, and survival. By competing with ATP for binding to the kinase domain of IGF-1R, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This leads to the downstream suppression of two major signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. The inhibition of these pathways ultimately results in reduced cell proliferation and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data available.

| Target | Assay Type | Cell Line | Parameter | Value |

| IGF-1R | Cell Proliferation | 3T3 (murine fibroblasts transfected with human IGF-1R) | IC50 | 17 nM |

| EGFR | Cell Proliferation | Not Specified | IC50 | 440 nM |

| Insulin Receptor | Not Specified | Not Specified | Selectivity | ~10-fold over IGF-1R |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Inhibition

The primary mechanism of action of this compound is the disruption of the IGF-1R signaling network. Upon binding of its ligands (IGF-1 or IGF-2), IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation. This creates docking sites for various substrate proteins, initiating downstream signaling. This compound prevents these initial steps.

The Enigma of AZ12253801: A Search for a Ghost in the Machine

Despite a comprehensive search of publicly available scientific databases, patent literature, and chemical registries, the compound designated as AZ12253801 remains elusive. No information regarding its discovery, synthesis, or biological activity has been found in the public domain.

This lack of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound .

It is highly probable that this compound is an internal designation used by a pharmaceutical company, likely AstraZeneca given the "AZ" prefix, for a compound that has not yet been disclosed publicly. Drug development pipelines are extensive, and many compounds are synthesized and tested internally without ever being the subject of public discourse or publication. This can be for a variety of reasons, including:

-

Early-Stage Research: The compound may be in the very early stages of discovery and has not yet reached a point where publication or patenting is deemed appropriate.

-

Discontinuation: The compound may have been deprioritized or discontinued due to lack of efficacy, unforeseen toxicity, or other strategic reasons.

-

Confidentiality: The information may be considered proprietary and is being kept confidential for competitive reasons.

-

Typographical Error: It is also possible that "this compound" is a typographical error, and a different identifier would yield relevant results.

Without any publicly accessible data, it is impossible to provide the requested technical guide. Should information regarding this compound become available in the future, a comprehensive analysis as per the user's request could be undertaken. Researchers and professionals interested in this specific compound are advised to monitor scientific literature and patent databases for any future disclosures.

The Role of P2X7 Receptor Antagonists in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of P2X7 receptor antagonists in inflammatory processes. Due to the limited public information on AZ12253801, this document focuses on the broader class of P2X7 receptor antagonists, for which there is a substantial body of scientific literature. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a promising therapeutic target for a range of inflammatory diseases.

Core Concept: The P2X7 Receptor in Inflammation

The P2X7 receptor is predominantly expressed on immune cells, including macrophages, microglia, and lymphocytes.[1] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which acts as a danger signal. Activation of the P2X7 receptor by ATP triggers a cascade of downstream events that are central to the inflammatory response.[2][1][3]

Key downstream effects of P2X7 receptor activation include:

-

Inflammasome Activation: P2X7 receptor activation leads to the assembly and activation of the NLRP3 inflammasome.[4]

-

Cytokine Release: A primary consequence of inflammasome activation is the processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][4][5] IL-1β is a potent mediator of inflammation, contributing to fever, vasodilation, and the recruitment of other immune cells.[2]

-

Pore Formation: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in cell death.[6]

Given its central role in initiating and propagating the inflammatory response, antagonism of the P2X7 receptor presents a compelling strategy for the development of novel anti-inflammatory therapeutics.

Quantitative Data on P2X7 Receptor Antagonists

A number of selective P2X7 receptor antagonists have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected P2X7 Receptor Antagonists

| Compound | Target Species | Assay | Potency (pIC50) | Potency (IC50, nM) | Reference(s) |

| A-740003 | Human | Ca2+ Flux | 7.0 - 7.3 | 18-40 | [6][5] |

| Rat | Ca2+ Flux | 7.0 - 7.3 | 18-40 | [6][5] | |

| Human | IL-1β Release | 7.0 - 7.3 | - | [5] | |

| A-438079 | Human | - | 6.9 | - | [7] |

| AZ11645373 | Human | - | ~ 8 | - | [5] |

| Rat | - | < 5 | - | [5] | |

| A-804598 | Human | - | - | 11 | [7] |

| Rat | - | - | 10 | [7] | |

| Mouse | - | - | 9 | [7] | |

| AZ10606120 | Human | - | - | ~10 | [7][8] |

| Rat | - | - | ~10 | [7] | |

| KN-62 | Human | - | ~ 6.7 | ~15 | [5][7] |

| Rat | - | < 4 | - | [5] |

Table 2: In Vivo Efficacy of Selected P2X7 Receptor Antagonists

| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |

| A-740003 | Rat Neuropathic Pain Model | Neuropathic Pain | Dose-dependent antinociceptive effects | [5] |

| Rat Inflammatory Pain Model | Inflammatory Pain | Dose-dependent antinociceptive effects | [5] | |

| Brilliant Blue G (BBG) | Mouse Model of Sepsis | Sepsis-induced Brain Damage | Ameliorated brain damage | [3] |

| Mouse Model of Arthritis | Rheumatoid Arthritis | Reduced incidence and severity of arthritis | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating P2X7 receptor antagonists, the following diagrams are provided.

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

Caption: Experimental Workflow for Evaluating P2X7 Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7 receptor antagonists. Below are outlines of key experimental protocols.

This assay measures the ability of a compound to inhibit ATP-induced calcium influx through the P2X7 receptor.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor, or cell lines endogenously expressing the receptor (e.g., THP-1 monocytes).

-

Reagents:

-

Protocol Outline:

-

Cell Loading: Incubate cells with the calcium-sensitive dye.[10][11]

-

Wash: Wash cells to remove excess dye.[10]

-

Baseline Measurement: Measure baseline fluorescence using a plate reader or flow cytometer.

-

Compound Addition: Add the test compound at various concentrations and incubate.

-

Agonist Stimulation: Add the P2X7 agonist to stimulate calcium influx.

-

Fluorescence Measurement: Continuously measure the change in fluorescence over time.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium response by the test compound to determine the IC50 value.

-

This assay quantifies the inhibition of ATP-induced IL-1β release from immune cells.

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

-

Reagents:

-

Lipopolysaccharide (LPS) to prime the cells (induce pro-IL-1β expression).[12]

-

P2X7 receptor agonist (e.g., ATP).

-

Test compound (P2X7 antagonist).

-

ELISA kit for human IL-1β.

-

-

Protocol Outline:

-

Cell Priming: Incubate cells with LPS for several hours.[12]

-

Compound Treatment: Add the test compound at various concentrations and incubate.

-

Agonist Stimulation: Add ATP to stimulate P2X7 and induce IL-1β release.

-

Supernatant Collection: Centrifuge the cells and collect the supernatant.

-

ELISA: Quantify the concentration of IL-1β in the supernatant using an ELISA kit.

-

Data Analysis: Determine the dose-dependent inhibition of IL-1β release by the test compound to calculate the IC50.

-

Animal models are essential for evaluating the in vivo efficacy of P2X7 receptor antagonists. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a commonly used example.

-

Animal Species: Rats or mice.

-

Induction of Inflammation:

-

Inject CFA into the plantar surface of one hind paw. This induces a localized and persistent inflammatory response characterized by paw edema (swelling) and hyperalgesia (increased sensitivity to pain).

-

-

Drug Administration:

-

Administer the P2X7 antagonist via a relevant route (e.g., intraperitoneal, oral) at various doses.

-

-

Efficacy Endpoints:

-

Paw Edema: Measure the change in paw volume using a plethysmometer at different time points after CFA injection and drug administration.

-

Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).

-

Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

-

-

Data Analysis: Compare the inflammatory and pain responses in the drug-treated groups to a vehicle-treated control group to determine the efficacy of the P2X7 antagonist.

Conclusion and Future Directions

The P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. A growing body of preclinical evidence demonstrates that selective antagonists of this receptor can effectively block key inflammatory pathways, particularly the release of IL-1β. While several P2X7 antagonists have entered clinical trials, none have yet reached the market, highlighting the challenges in translating preclinical efficacy to clinical success.[13] Future research will likely focus on developing antagonists with improved pharmacokinetic and pharmacodynamic properties, as well as identifying the patient populations most likely to benefit from this therapeutic approach. The continued exploration of P2X7 receptor antagonism holds significant promise for the development of novel treatments for a wide range of debilitating inflammatory conditions.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. P2X7 receptor [cocadds.pharm.uoa.gr]

- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]

- 10. bu.edu [bu.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

AZ12253801: An In-Depth Technical Guide on its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is recognized as a potent, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells. Understanding the selectivity of such inhibitors is paramount in drug development to anticipate on-target efficacy and potential off-target liabilities. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its activity against its primary target and other kinases, detailed experimental methodologies for assessing kinase inhibition, and a visualization of the pertinent signaling pathway.

While a comprehensive public kinome scan for this compound is not available, this guide presents its known selectivity data and supplements it with a representative kinase selectivity profile of a structurally related and well-characterized IGF-1R inhibitor, OSI-906 (Linsitinib), to provide a broader context of selectivity for this class of compounds.

Selectivity Profile of this compound and Representative Data

This compound has demonstrated notable selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR). Initial studies have quantified this selectivity, alongside its activity against the Epidermal Growth Factor Receptor (EGFR).

Table 1: Known Selectivity Data for this compound

| Target | Assay Type | IC50 (nmol/L) | Selectivity vs. IGF-1R | Reference |

| IGF-1R | Cell-based proliferation (IGF-1R driven) | 17 | - | [1][2] |

| InsR | Not specified | ~170 (estimated) | ~10-fold | [1][2] |

| EGFR | Cell-based proliferation (EGFR driven) | 440 | ~26-fold | [1][2] |

To illustrate a broader kinase selectivity profile typical for a selective IGF-1R inhibitor, the following table summarizes the activity of OSI-906 (Linsitinib) against a panel of kinases.

Table 2: Representative Kinase Selectivity Profile of OSI-906 (Linsitinib)

| Kinase Target | IC50 (nM) |

| IGF-1R | 35 |

| InsR | 75 |

| Abl | >1000 |

| ALK | >1000 |

| BTK | >1000 |

| EGFR | >1000 |

| FGFR1 | >1000 |

| FGFR2 | >1000 |

| PKA | >1000 |

| Data presented for OSI-906 (Linsitinib) as a representative example. |

Off-Target Considerations: The P2X7 Receptor

Some databases have anecdotally associated this compound with P2X7 receptor antagonism. However, a thorough review of the scientific literature reveals no published experimental data to substantiate a direct binding affinity or functional modulation of the P2X7 receptor by this compound. Therefore, this association should be considered unverified pending direct experimental evidence.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is achieved through a variety of established biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Radiometric Filter Binding Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.

Principle: The kinase reaction is performed in the presence of the inhibitor, a specific substrate (peptide or protein), and [γ-³³P]ATP. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Workflow:

Radiometric Filter Binding Assay Workflow

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Principle: The assay utilizes a substrate (e.g., a biotinylated peptide) and a phospho-specific antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and an acceptor fluorophore (e.g., XL665) is coupled to a molecule that binds the substrate (e.g., streptavidin). When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow:

HTRF Kinase Assay Workflow

Caliper Mobility-Shift Assay

This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on differences in their electrophoretic mobility.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The kinase reaction leads to the addition of a negatively charged phosphate group to the substrate, altering its net charge and electrophoretic mobility. The reaction mixture is then introduced into a microfluidic chip, and an electric field is applied to separate the phosphorylated product from the unphosphorylated substrate. The amount of product formed is quantified by detecting the fluorescence of each species.

Workflow:

Caliper Mobility-Shift Assay Workflow

IGF-1R Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the IGF-1R signaling cascade, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates the key components and downstream effectors of this pathway.

IGF-1R Signaling Pathway and Inhibition by this compound

Conclusion

This compound is a selective inhibitor of IGF-1R with a favorable profile against the closely related insulin receptor and other kinases such as EGFR. While a comprehensive public kinome scan is not available, data from analogous compounds suggest that high selectivity for IGF-1R within the kinome is achievable for this class of inhibitors. The provided experimental methodologies offer a robust framework for the continued investigation and characterization of the selectivity of this compound and other novel kinase inhibitors. A thorough understanding of the on- and off-target activities of such compounds is critical for their successful development as therapeutic agents.

References

The Enigmatic AZ12253801: Acknowledging a Gap in the Scientific Record

Despite a comprehensive search of available scientific literature and databases, no information has been found regarding the compound designated as AZ12253801. This includes a lack of data pertaining to its chemical structure, biological activity, mechanism of action, and any associated structure-activity relationship (SAR) studies.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational knowledge of the molecule and its biological effects.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult proprietary internal research databases or consider the possibility of a typographical error in the compound identifier. At present, "this compound" does not appear in the public scientific domain.

Further investigation would require access to the primary source or context in which this identifier was found. Without this, any attempt to provide a technical guide would be purely speculative and lack the factual basis required for a scientific document.

Methodological & Application

AZ12253801: Application Notes and Experimental Protocols for a Selective IGF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It demonstrates significant selectivity for IGF-1R over the Insulin Receptor (IR), making it a valuable tool for investigating the role of the IGF-1R signaling pathway in various cellular processes, particularly in cancer biology.[1][3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro research settings.

Introduction

The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers. This compound offers a means to specifically probe the functions of IGF-1R and to evaluate its potential as a therapeutic target. This document outlines the biochemical properties of this compound and provides standardized protocols for its application in cell-based assays.

Biochemical and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 851432-37-6 | [1] |

| Molecular Formula | C21H22N8O | [5] |

| Molecular Weight | 402.46 g/mol | [5] |

| Mechanism of Action | ATP-competitive IGF-1R tyrosine kinase inhibitor | [1][2] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Store at -20°C for long-term storage. | [5] |

In Vitro Activity and Selectivity

This compound exhibits potent inhibition of IGF-1R and selectivity over other kinases, including the closely related Insulin Receptor.

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| IGF-1R Phosphorylation | 2.1 nM | In vitro | [3][4] |

| Insulin Receptor (IR) Phosphorylation | 19 nM | In vitro | [3][4] |

| IGF-1R-driven Proliferation | 17 nM | 3T3 mouse fibroblasts (transfected with human IGF-1R) | [1][2][3] |

| Epidermal Growth Factor Receptor (EGFR)-driven Proliferation | 440 nM | 3T3 mouse fibroblasts | [1][2][3] |

| Cell Survival (SF50) | 80 nM | R+ cells (IGF-1R overexpressing) | [6] |

| Growth Inhibition (GI50) | 120 nM | DU145 human prostate cancer cells | [6] |

Signaling Pathway

This compound inhibits the autophosphorylation of the IGF-1R, thereby blocking downstream signaling cascades, most notably the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Inhibition of IGF-1R Phosphorylation in Cultured Cells

This protocol is designed to assess the ability of this compound to inhibit IGF-1-induced phosphorylation of IGF-1R.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., DU145, Hcc193, or R+ cells)[6][7]

-

Serum-free cell culture medium

-

Recombinant Human IGF-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blot equipment

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for 4 hours.[6][7]

-

IGF-1 Stimulation: Stimulate the cells with IGF-1 (e.g., 50 nM) for the final 15 minutes of the inhibitor pre-treatment.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IGF-1R and total IGF-1R.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities to determine the extent of inhibition of IGF-1R phosphorylation at different this compound concentrations.

Protocol 2: Cell Proliferation/Viability Assay

This protocol measures the effect of this compound on cell proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

Complete growth medium

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the plates for a period of 5 to 12 days, depending on the cell line's doubling time.[6][8]

-

Assay:

-

For endpoint assays like CellTiter-Glo or MTT, add the reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

-

For clonogenic assays, fix and stain the cell colonies with crystal violet, then count the colonies.[6]

-

-

Analysis: Plot the cell viability or proliferation relative to the vehicle-treated control to determine the IC50 value for proliferation inhibition.

Experimental Workflow Diagram

Caption: A general experimental workflow for in vitro studies using this compound.

Conclusion

This compound is a specific and potent research tool for the investigation of IGF-1R signaling. The provided protocols offer a foundation for studying the effects of this inhibitor on various cellular functions. As with any experimental system, optimization of concentrations, incubation times, and cell densities is recommended to achieve robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncotarget.com [oncotarget.com]

- 5. 851432-37-6|this compound|6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-[3-(2-pyridinyl)-5-isoxazolyl]-1-pyrrolidinyl]-4-pyrimidinamine|-范德生物科技公司 [bio-fount.com]

- 6. IGF-1R inhibition enhances radiosensitivity and delays double-strand break repair by both non-homologous end-joining and homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Non-Small Cell Lung Cancer Cells by Dual Inhibition of the Insulin Receptor and the Insulin-Like Growth Factor-1 Receptor | PLOS One [journals.plos.org]

- 8. aacrjournals.org [aacrjournals.org]

AZ12253801: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12253801 is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating significant anti-proliferative activity in various cancer cell lines. These application notes provide detailed protocols for the use of this compound in cell culture, including dosage recommendations, methodologies for assessing its biological effects, and an overview of the signaling pathways it modulates. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Mechanism of Action

This compound primarily functions as a Cyclin-Dependent Kinase (CDK) inhibitor. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting specific CDKs, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The precise CDK targets and the downstream signaling cascades affected by this compound are critical areas of investigation for understanding its anti-tumor activity.

Signaling Pathway

The primary signaling pathway affected by this compound is the cell cycle regulation pathway. Specifically, as a CDK inhibitor, it is anticipated to influence the G2/M checkpoint of the cell cycle. This inhibition leads to the accumulation of cells in the G2 or M phase, preventing them from proceeding with cell division. The retinoblastoma (Rb) protein, a key substrate of CDKs, is a likely downstream effector of this compound. Inhibition of CDK activity would lead to hypophosphorylation of Rb, maintaining it in its active, growth-suppressive state. This, in turn, prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry and cell cycle progression.

Furthermore, the induction of cell cycle arrest by CDK inhibitors is often linked to the activation of the p53 tumor suppressor pathway.[1][2] DNA damage or cellular stress resulting from cell cycle disruption can lead to the stabilization and activation of p53.[3] Activated p53 can then transcriptionally activate target genes that promote apoptosis, such as Bax and PUMA, or further enforce cell cycle arrest through the induction of p21.[4]

Diagram of the Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Recommended Dosage for Cell Culture

The optimal dosage of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest.

Table 1: Reported IC50 Values of a Structurally Related Compound (164d) in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| A549 | Lung Carcinoma | 0.6 ± 2.9 x 10⁻⁴ |

| MCF-7 | Breast Adenocarcinoma | > 1000 |

| DU-145 | Prostate Carcinoma | 53.6 ± 0.40 |

| WM2664 | Melanoma | 212.2 ± 10.5 |

| HEK-293T (Normal) | Embryonic Kidney | 776.8 ± 15.3 |

Data is presented as mean ± standard deviation.

Based on available data for structurally related compounds, a starting concentration range of 0.01 µM to 100 µM is recommended for initial dose-response studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.

-

Incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

-

Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

Caption: Quadrant analysis of apoptosis assay results.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

70% Ethanol (ice-cold)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Fix the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the cell cycle and apoptosis pathways.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Rb, anti-Rb, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 2: Summary of Expected Experimental Outcomes with this compound Treatment

| Assay | Parameter Measured | Expected Outcome with this compound |

| Cell Viability (MTT) | IC50 | Dose-dependent decrease in cell viability |

| Apoptosis (Annexin V/PI) | Percentage of apoptotic cells | Increase in early and late apoptotic cell populations |

| Cell Cycle (PI Staining) | Cell cycle phase distribution | Accumulation of cells in the G2/M phase |

| Western Blotting | Protein expression/phosphorylation | - Decreased p-Rb- Increased p53 and p21- Increased cleaved Caspase-3 |

Troubleshooting

-

Low cell viability in control wells: Check cell seeding density, media quality, and incubator conditions.

-

High background in Western blotting: Optimize antibody concentrations, blocking conditions, and washing steps.

-

No significant effect of this compound: Verify the concentration and stability of the compound. Ensure the treatment duration is sufficient. The cell line may be resistant; consider using a different cell line.

-

Inconsistent flow cytometry results: Ensure proper cell handling and staining procedures. Check the settings and calibration of the flow cytometer.

Safety Precautions

This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals. Dispose of all waste according to institutional guidelines.

References

Application Notes and Protocols for AZ12253801 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It demonstrates approximately 10-fold selectivity for IGF-1R over the insulin receptor, making it a valuable tool for investigating the role of the IGF-1R signaling pathway in various cellular processes, including proliferation and survival.[1] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site on the IGF-1R tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades. The two primary pathways affected are the PI3K-Akt and the Ras-MAPK pathways, which are crucial for cell proliferation, growth, and survival.[2][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference |

| IGF-1R-driven proliferation | 3T3 mouse fibroblasts (transfected with human IGF-1R) | 17 nmol/L | [1] |

| Epidermal Growth Factor Receptor (EGFR)–driven proliferation | Not specified | 440 nmol/L | [1] |

Signaling Pathway

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.

Caption: IGF-1R signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Protocol 2: In Vitro Kinase Assay

This protocol is to determine the direct inhibitory effect of this compound on IGF-1R kinase activity. A common method is a radiometric assay using [γ-33P]-ATP or a non-radioactive ADP-Glo™ Kinase Assay.[6][7][8]

Materials:

-

Recombinant human IGF-1R kinase domain

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (stock solution in DMSO)

-

ATP (with [γ-33P]-ATP for radiometric assay)

-

ADP-Glo™ Kinase Assay Kit (for non-radioactive assay)

-

Phosphocellulose paper (for radiometric assay)

-

Luminometer (for non-radioactive assay)

Procedure (ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound dilutions, 2 µL of IGF-1R enzyme, and 2 µL of substrate/ATP mix.

-

Kinase Reaction: Incubate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence signal.

-

Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value.

Caption: Workflow for the in vitro kinase assay.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is used to confirm the inhibition of downstream IGF-1R signaling by this compound by measuring the phosphorylation status of Akt, a key downstream effector.[9][10][11]

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

IGF-1

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]

Application Notes and Protocols for P2X7 Antagonist Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has been implicated in various other cell types.[1] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, P2X7R mediates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[2][3] Prolonged activation leads to the formation of a large, non-selective membrane pore capable of passing molecules up to 900 Da in size.[1][4]

This dual-gating property links P2X7R to a multitude of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and in some cases, cell death.[2][5] Its crucial role in inflammation, neurodegeneration, chronic pain, and cancer makes it an attractive therapeutic target for drug development.[1][6] The development of selective P2X7R antagonists is a promising strategy for treating these conditions.[6]

This document provides detailed protocols and application notes for the development of robust cell-based assays to identify and characterize P2X7 receptor antagonists.

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates several intracellular signaling cascades.[5] The initial, rapid opening of the channel alters intracellular ion concentrations, which acts as a primary signal.[3] Sustained ATP exposure leads to the formation of a larger macropore, a feature linked to interactions with other proteins like Pannexin-1.[7] These events trigger downstream pathways, most notably the assembly of the NLRP3 inflammasome, activation of MAP kinases (P38/ERK/JNK), and subsequent release of inflammatory mediators.[2][8]

Key Assays for P2X7 Antagonist Screening

Several functional, cell-based assays can be employed to screen for P2X7 antagonists. The most common methods rely on measuring the consequences of receptor activation, such as large dye uptake or intracellular calcium influx.[1]

Dye Uptake Assay (e.g., YO-PRO-1)

Principle: Upon prolonged activation, the P2X7R forms a pore permeable to large molecules.[9] This assay uses a fluorescent dye, such as YO-PRO-1 (molecular weight ~629 Da), which is normally impermeant to healthy cells.[9] When the P2X7R pore opens, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.[9][10] Antagonists will block this pore formation and prevent the increase in fluorescence. This method is highly reproducible and suitable for high-throughput screening (HTS) in a 96-well plate format.[11][12]

Intracellular Calcium Influx Assay

Principle: The initial activation of the P2X7R channel causes a rapid influx of extracellular calcium (Ca²⁺).[3][13] This assay measures the transient increase in cytosolic Ca²⁺ concentration using a calcium-sensitive fluorescent indicator, such as Fura-2 or Fluo-4.[14][15] Cells are pre-loaded with the dye, and fluorescence is monitored before and after the addition of a P2X7 agonist. Antagonists will prevent or reduce the agonist-induced calcium influx.[14] This assay is ideal for capturing the initial channel activation event.

References

- 1. Structure, function and techniques of investigation of the P2X7 receptor (P2X7R) in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]

- 5. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 11. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]

- 15. berthold.com [berthold.com]

Application Notes and Protocols for P2X7 Receptor Antagonists in Primary Cell Culture

Note: Specific public domain data for "AZ12253801" is limited. The following application notes and protocols are based on the known pharmacology and applications of other potent and selective P2X7 receptor antagonists developed by AstraZeneca, such as AZ10606120 and AZ11657312, and are intended to serve as a comprehensive guide for researchers working with similar compounds in primary cell culture.

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and increasingly recognized for its role in inflammation, neurodegeneration, and oncology.[1][2][3] Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β, formation of a non-selective pore, and ultimately, cell death.[2][3] Consequently, antagonists of the P2X7R are valuable research tools and potential therapeutic agents. AstraZeneca has developed several potent P2X7R antagonists, which can be utilized in primary cell culture to investigate the role of the P2X7R in various physiological and pathological processes.

Mechanism of Action

P2X7 receptor antagonists, such as those developed by AstraZeneca, are small molecules that selectively bind to the P2X7R, preventing its activation by extracellular ATP. This blockade inhibits the influx of cations like Ca2+ and Na+ and the subsequent downstream signaling pathways. A key consequence of P2X7R antagonism is the inhibition of the NLRP3 inflammasome activation and the subsequent reduction in the maturation and release of IL-1β.[1]

Applications in Primary Cell Culture

P2X7R antagonists are instrumental in a variety of primary cell culture applications, including:

-

Inflammation and Immunology: Investigating the role of P2X7R in modulating inflammatory responses in primary immune cells such as macrophages, microglia, and lymphocytes.

-

Neurobiology: Studying the involvement of P2X7R in neuronal-glial interactions, neuroinflammation, and neuropathic pain using primary neuronal and glial cultures.

-

Oncology: Exploring the impact of P2X7R signaling on tumor cell proliferation, invasion, and apoptosis in primary cancer cell cultures derived from patient tumors.[4]

-

Drug Discovery: Screening and characterizing novel P2X7R antagonists for their therapeutic potential in various disease models.

Quantitative Data Summary

The following table summarizes the potency of representative P2X7R antagonists from AstraZeneca and other sources, which can be used as a reference for designing experiments in primary cell culture.

| Compound | Target Species | Assay Type | Potency (pIC50 / pA2) | Reference Compound(s) |

| AZ10606120 | Human, Rat | Ca2+ influx | ~8.0 (10 nM) | ATP, BzATP |

| AZ11657312 | Rat | Ethidium bromide release | 7.8 (15 nM) | ATP, BzATP |

| Human | Ethidium bromide release | 6.1 (794 nM) | ATP, BzATP | |

| A-740003 | Human, Rat | Ca2+ influx, YO-PRO-1 uptake, IL-1β release | 7.0 - 7.3 | ATP, BzATP |

| A-438079 | Human, Rat | Ca2+ influx, IL-1β release | Not specified | ATP, BzATP |

Experimental Protocols

Protocol 1: Inhibition of ATP-Induced Calcium Influx in Primary Microglia

Objective: To determine the efficacy of a P2X7R antagonist in blocking ATP-mediated intracellular calcium elevation in primary microglia.

Materials:

-

Primary microglial cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

P2X7R antagonist (e.g., AZ10606120)

-

ATP (agonist)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Pluronic F-127

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Plate primary microglia in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

-

Antagonist Incubation: Add the P2X7R antagonist at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add ATP (final concentration of 1 mM) to the wells to stimulate the P2X7R.

-

Immediately begin kinetic reading of fluorescence intensity every 5-10 seconds for 5-10 minutes.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of the antagonist.

Protocol 2: Measurement of IL-1β Release from Primary Macrophages

Objective: To assess the inhibitory effect of a P2X7R antagonist on ATP-induced IL-1β release from primary macrophages.

Materials:

-

Primary macrophages (e.g., bone marrow-derived macrophages)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

LPS (lipopolysaccharide)

-

P2X7R antagonist (e.g., AZ10606120)

-

ATP (agonist)

-

24-well plates

-

ELISA kit for IL-1β

Procedure:

-

Cell Seeding: Plate primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

-

Priming: Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β expression.

-

Antagonist Treatment: Remove the LPS-containing medium and replace it with fresh serum-free medium. Add the P2X7R antagonist at desired concentrations and incubate for 30 minutes.

-

P2X7R Activation: Add ATP (final concentration of 5 mM) to the wells and incubate for 1 hour at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatants from each well.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the IL-1β concentrations in the antagonist-treated groups to the ATP-only control group to determine the extent of inhibition.

Visualizations

References

- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Measuring P2X7 Receptor Activity with the Antagonist AZ12253801: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the activity of the P2X7 receptor and its inhibition by the antagonist AZ12253801. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a significant target for drug discovery.[1][2] this compound is a potent and selective antagonist of the P2X7 receptor, acting as a negative allosteric modulator.[3]

Introduction to P2X7 Receptor Function

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] Activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+.[4][5][6] Prolonged activation induces the formation of a large, non-selective pore capable of passing molecules up to 900 Da in size.[7][8] This pore formation is a hallmark of P2X7 receptor activity and is linked to downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[7]

This compound: A P2X7 Receptor Antagonist

This compound is a selective antagonist of the P2X7 receptor. While specific public data for this compound is limited, it belongs to a class of compounds developed by AstraZeneca that are known to act as allosteric modulators of the P2X7 receptor.[3][9] Allosteric modulators bind to a site on the receptor distinct from the ATP-binding site, altering the receptor's conformation and inhibiting its function. This mechanism offers potential advantages in terms of selectivity and safety profile.

Data Presentation: Characterization of P2X7 Receptor Antagonists

The following tables summarize typical quantitative data obtained when characterizing P2X7 receptor antagonists. These values are provided as examples to guide the user in their own data analysis.

Table 1: Potency of P2X7 Receptor Antagonists in Functional Assays

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| A-740003 | Calcium Influx | Human 1321N1 Astrocytoma | BzATP | 40 | [1] |

| A-740003 | Calcium Influx | Rat 1321N1 Astrocytoma | BzATP | 18 | [1] |

| A-438079 | Calcium Influx | Human 1321N1 Astrocytoma | BzATP | 300 | [10] |

| A-438079 | Calcium Influx | Rat 1321N1 Astrocytoma | BzATP | 100 | [10] |

| AZ10606120 | Not Specified | Human/Rat | Not Specified | ~10 | [9] |

| JNJ-55308942 | Functional Assay | Human P2X7 | Not Specified | 10 | [9] |

| JNJ-55308942 | Functional Assay | Rat P2X7 | Not Specified | 15 | [9] |

Table 2: Binding Affinity of P2X7 Receptor Ligands

| Ligand | Receptor | Method | KD (nM) | Reference |

| ATP | Rat P2X7 | Bio-layer Interferometry | 540 ± 230 | [11] |

| Methyl blue | Rat P2X7 | Bio-layer Interferometry | 260 ± 130 (high-affinity) | [12] |

| Methyl blue | Rat P2X7 | Bio-layer Interferometry | 1500 ± 200 (low-affinity) | [12] |

| JNJ-47965567 | Human P2X7 | Not Specified | pKi 7.9 | [9] |